N,N-Dimethyltetradecylamine

Beschreibung

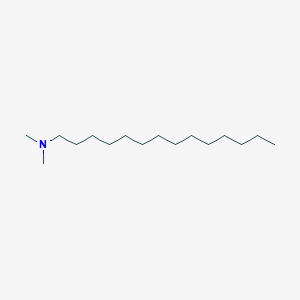

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyltetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBHPFQSSDCYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Record name | DIMETHYLTETRADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026927 | |

| Record name | Dimethyl(tetradecyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyltetradecanamine appears as a light yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Light yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline] | |

| Record name | DIMETHYLTETRADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl myristamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | Dimethyl myristamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

112-75-4 | |

| Record name | DIMETHYLTETRADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecyldimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl myristamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyltetradecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl(tetradecyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(tetradecyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MYRISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4O85D8T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL MYRISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2785 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethyltetradecylamine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N,N-Dimethyltetradecylamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

This compound, also known as N,N-Dimethylmyristylamine, is a tertiary amine with a 14-carbon alkyl chain. Its structure is characterized by a tetradecyl group and two methyl groups attached to a central nitrogen atom.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | N,N-dimethyltetradecan-1-amine[1] |

| CAS Number | 112-75-4[1] |

| Molecular Formula | C₁₆H₃₅N[1][2][3] |

| SMILES String | CCCCCCCCCCCCCCN(C)C[1][4] |

| InChI Key | SFBHPFQSSDCYSL-UHFFFAOYSA-N[1][3][4] |

| InChI | 1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3[1][4] |

| Synonyms | 1-(Dimethylamino)tetradecane, N,N-Dimethylmyristylamine, Dimethyl Myristamine, Tetradecyldimethylamine[1] |

Physicochemical Properties

This compound is a light yellow liquid with a characteristic fishy odor.[1] Its key physicochemical properties are summarized in the table below.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 241.46 g/mol | [1][2] |

| Density | 0.795 g/mL at 20 °C | [2][4] |

| Boiling Point | 148 °C at 2 mmHg | [2] |

| Melting Point | -3 °C | [2] |

| Flash Point | 131 °C | [2] |

| Solubility | Slightly soluble in Chloroform, Hexane, and Methanol. | [2] |

| Vapor Pressure | 0.02-9.4 Pa at 20-50 °C | [2] |

| XLogP3 | 6.9 | [1] |

Experimental Protocols

Synthesis of N,N-Dimethylalkylamines (General Procedure)

A common method for the synthesis of N,N-dimethylalkylamines involves the reductive amination of a primary amine. The following is a general protocol adapted from the synthesis of a related compound, N,N-dimethyldodecylamine. This process can be adapted for this compound by substituting dodecylamine with tetradecylamine.

Materials:

-

Tetradecylamine

-

Formic acid

-

Formaldehyde

-

Round bottom flask

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Cool a round bottom flask containing tetradecylamine in an ice-cold water bath.

-

Slowly add formic acid dropwise until a clear solution is obtained.

-

To this solution, add formaldehyde.

-

Reflux the reaction mixture at 80°C for 5 hours.

-

After the reaction is complete, evaporate the crude product using a rotary evaporator.

-

The resulting product can be further purified by crystallization.

A schematic representation of this synthesis workflow is provided below.

References

N,N-Dimethyltetradecylamine CAS number and molecular weight

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, applications, and biological interactions of N,N-Dimethyltetradecylamine.

This technical guide provides a comprehensive overview of this compound, a versatile tertiary amine with significant applications in chemical synthesis and biotechnology. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its use as a cell permeabilization agent. Furthermore, it delves into the biological activity of a closely related compound, N,N-dimethyl-hexadecylamine, to illustrate potential signaling pathway interactions.

Core Chemical and Physical Properties

This compound, also known as dimethylmyristamine, is a C16 tertiary amine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 112-75-4 | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| Molecular Formula | C₁₆H₃₅N | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.795 g/mL at 20 °C |

Synthesis of this compound

This compound can be synthesized via the reductive amination of tetradecanal with dimethylamine. This method involves the reaction of the aldehyde with the secondary amine to form an enamine intermediate, which is subsequently reduced to the tertiary amine.

Experimental Protocol: Reductive Amination

This protocol is a general method for the reductive amination of aldehydes and can be adapted for the synthesis of this compound.

Materials:

-

Tetradecanal

-

Dimethylamine (2M solution in THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of tetradecanal (1.0 equivalent) in dichloromethane, add dimethylamine (2.0 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Biotechnology: Cell Permeabilization

This compound is utilized as a chemical agent for the permeabilization of cell membranes, a technique crucial for the recovery of intracellular recombinant proteins. This method offers an alternative to mechanical disruption techniques like sonication or homogenization. A notable application is in the yeast Pichia pastoris, a common host for recombinant protein expression.

Experimental Protocol: Permeabilization of Pichia pastoris

This protocol outlines a general procedure for the permeabilization of Pichia pastoris cells for the release of intracellularly expressed proteins.

Materials:

-

Pichia pastoris cell pellet expressing the recombinant protein of interest

-

Permeabilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM EDTA)

-

This compound solution (e.g., 10% w/v in ethanol)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)

Procedure:

-

Harvest the Pichia pastoris cells by centrifugation at 5,000 x g for 10 minutes.

-

Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline) and resuspend in the permeabilization buffer.

-

Add the this compound solution to the cell suspension to a final concentration typically ranging from 0.1% to 1.0% (w/v). The optimal concentration should be determined empirically for each protein and expression level.

-

Incubate the cell suspension at a controlled temperature (e.g., 30°C) with gentle agitation for a period of 30 minutes to 2 hours.

-

Monitor the release of the intracellular protein into the supernatant by taking aliquots at different time points, centrifuging to pellet the cells, and measuring the protein concentration in the supernatant.

-

After the desired level of protein release is achieved, centrifuge the suspension to separate the cell debris from the supernatant containing the recombinant protein.

-

The supernatant can then be collected for downstream purification of the target protein.

Role in Chemical Synthesis: Precursor for Surfactants

This compound serves as a key building block in the synthesis of various surfactants, including gemini surfactants and amine oxide surfactants. These surfactants have wide-ranging applications in industries such as cosmetics, detergents, and materials science due to their ability to reduce surface tension and form micelles.

Synthesis of Gemini Surfactants

Gemini surfactants are composed of two hydrophobic tails and two hydrophilic head groups linked by a spacer. They are synthesized by reacting two equivalents of a tertiary amine, such as this compound, with a dihaloalkane spacer.

Illustrative Signaling Pathway: Cytokinin Signaling Modulation by a Related Amine

While the direct interaction of this compound with specific signaling pathways is not extensively documented in publicly available literature, research on the closely related compound, N,N-dimethyl-hexadecylamine (DMHDA), provides valuable insights into the potential biological activities of long-chain tertiary amines. DMHDA, a volatile organic compound produced by some plant growth-promoting rhizobacteria, has been shown to modulate root development in Arabidopsis thaliana by interacting with the cytokinin signaling pathway.

The following diagram illustrates the proposed mechanism of cytokinin signaling in Arabidopsis thaliana and the potential point of interaction for compounds like DMHDA. Cytokinins bind to histidine kinase receptors such as AHK2, initiating a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of gene expression.

Figure 1. A simplified diagram of the cytokinin signaling pathway in Arabidopsis thaliana.

This guide serves as a foundational resource for understanding the key characteristics and applications of this compound. The provided protocols offer a starting point for laboratory work, while the discussion of the related compound's biological activity opens avenues for further research into the broader roles of long-chain tertiary amines in biological systems.

References

An In-depth Technical Guide to the Synthesis and Purification of N,N-Dimethyltetradecylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N,N-Dimethyltetradecylamine, a tertiary amine with significant applications in the pharmaceutical and biotechnology sectors. This document details the prevalent synthetic methodologies, with a focus on the Eschweiler-Clarke reaction, and outlines robust purification protocols to achieve high-purity material suitable for research and drug development. Quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as dimethylmyristylamine, is a C14 tertiary amine that serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. Its utility is particularly pronounced in the pharmaceutical industry, where it is a precursor for quaternary ammonium compounds (QACs) that exhibit potent antimicrobial properties. Furthermore, its amphiphilic nature makes it a valuable component in the formulation of drug delivery systems, such as liposomes and nanoparticles. This guide offers a detailed exploration of its synthesis and purification, providing researchers and drug development professionals with the necessary technical information for its preparation and handling.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound from the corresponding primary amine (tetradecylamine) is the Eschweiler-Clarke reaction. This reaction facilitates the methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5] The reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[1]

Reaction Mechanism: Eschweiler-Clarke Reaction

The mechanism of the Eschweiler-Clarke reaction involves two main stages:

-

Imine Formation: The primary amine, tetradecylamine, reacts with formaldehyde to form an intermediate iminium ion.

-

Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyltetradecylamine). This process is repeated to yield the tertiary amine, this compound. The reaction is driven to completion by the formation of carbon dioxide gas.[1][2]

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the methylation of long-chain amines.

Materials:

-

Tetradecylamine

-

Formaldehyde (37% solution in water)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add tetradecylamine (1.0 eq).

-

With stirring, add formic acid (3.0 eq) dropwise. An exothermic reaction may be observed.

-

Following the addition of formic acid, add formaldehyde solution (2.5 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add a solution of sodium hydroxide (e.g., 10 M) to basify the mixture to a pH > 12. Ensure the mixture is cool during this process.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs via the Eschweiler-Clarke reaction.

| Parameter | Value | Reference |

| Starting Material | Tetradecylamine | - |

| Reagents | Formaldehyde, Formic Acid | [1][2] |

| Reaction Temperature | 100-110 °C | [2] |

| Reaction Time | 8-12 hours | - |

| Typical Yield | >80% | [2] |

| Purity (Crude) | Variable | - |

Purification of this compound

The purification of long-chain tertiary amines like this compound is critical to remove unreacted starting materials, by-products, and residual reagents. Common purification techniques include vacuum distillation, recrystallization (if the product is a solid at room temperature or forms a suitable salt), and column chromatography.

Experimental Protocol: Purification by Vacuum Distillation

Due to its high boiling point, this compound should be purified by vacuum distillation to prevent thermal decomposition.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with stirrer

-

Thermometer

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask.

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure.

-

Begin heating the distillation flask with gentle stirring.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

-

Monitor the purity of the collected fractions by GC-MS.

Experimental Protocol: Purification by Column Chromatography

For smaller scale purifications or to remove closely related impurities, column chromatography can be employed. Due to the basic nature of the amine, a deactivated silica gel or alumina is recommended to prevent tailing.

Materials:

-

Silica gel (or alumina)

-

Hexane

-

Ethyl acetate

-

Triethylamine

-

Chromatography column

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the chromatography column to pack the stationary phase.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to reduce tailing.

-

Collect fractions and analyze by TLC or GC-MS to identify the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data for Purification and Characterization

The following table summarizes the expected purity and characterization data for this compound.

| Parameter | Value | Method/Reference |

| Purity (Post-Purification) | ≥95% | GC/NT |

| Molecular Weight | 241.46 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | ~265-285 °C (at 760 mmHg) | [6] |

| ¹H NMR (CDCl₃) | δ ~2.2 (s, 6H, N(CH₃)₂), ~2.2-2.3 (t, 2H, -CH₂-N), ~1.4-1.6 (m, 2H), ~1.2-1.4 (m, 22H), ~0.88 (t, 3H, -CH₃) | Analogous compounds[7] |

| ¹³C NMR (CDCl₃) | Expected peaks for aliphatic carbons and N-methyl carbons | [6] |

| Mass Spectrum (EI) | m/z corresponding to the molecular ion and characteristic fragments | [6] |

Applications in Drug Development

This compound is a key building block for the synthesis of quaternary ammonium compounds (QACs), which are widely used as antimicrobial agents. The long alkyl chain facilitates the disruption of bacterial cell membranes.

Mechanism of Antimicrobial Action of Derived Quaternary Ammonium Compounds

The primary mechanism of action of QACs involves the disruption of the microbial cell membrane.[8][9][10][11][12] The positively charged nitrogen atom of the QAC interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death.[8][9]

Role in Liposomal Drug Delivery

The amphiphilic nature of this compound and its derivatives makes them suitable for incorporation into lipid bilayers of liposomes.[13][14][15][16] These liposomes can encapsulate both hydrophilic and hydrophobic drug molecules, enhancing their solubility, stability, and targeted delivery to specific tissues, thereby reducing systemic toxicity.[13][15]

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The Eschweiler-Clarke reaction stands out as a robust and high-yielding method for its synthesis from tetradecylamine. Effective purification to achieve high purity can be accomplished through vacuum distillation or column chromatography. The resulting high-purity this compound is a valuable intermediate for the development of antimicrobial agents and advanced drug delivery systems, making it a compound of significant interest to researchers and professionals in the pharmaceutical and biotechnology fields.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 5. name-reaction.com [name-reaction.com]

- 6. This compound | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Dimethyloctadecylamine(124-28-7) 1H NMR [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cleaninginstitute.org [cleaninginstitute.org]

- 13. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. google.com [google.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. youtube.com [youtube.com]

Physical and chemical properties of N,N-Dimethyltetradecylamine

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyltetradecylamine

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (DMTA), tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental methodologies for property determination, and illustrates relevant applications and molecular relationships.

Chemical Identity and Structure

This compound, also known as Dimethylmyristylamine, is a tertiary amine with a 14-carbon alkyl chain.[1][2] Its structure consists of a long, hydrophobic tetradecyl tail and a hydrophilic dimethylamino head group.

-

IUPAC Name: N,N-dimethyltetradecan-1-amine[1]

-

Synonyms: Dimethylmyristamine, N,N-Dimethylmyristylamine, Tetradecyldimethylamine[1][2][5]

Physical Properties

The physical characteristics of this compound are summarized below. The compound typically presents as a colorless to light yellow liquid with a characteristic fishy odor.[1]

| Property | Value | Source |

| Molecular Weight | 241.46 g/mol | [1][2][3] |

| Appearance | Clear, colourless to yellow oil/liquid | [1][4] |

| Density | 0.795 g/mL at 20 °C | [3][4][5] |

| Melting Point | -3 °C | [4] |

| Boiling Point | 148 °C at 2 mmHg | [4] |

| Flash Point | 131 °C - 151 °C (closed cup) | [3][4] |

| Refractive Index | n20/D 1.441 | [4] |

| Vapor Pressure | 0.02 - 9.4 Pa at 20-50 °C | [4] |

| Solubility | Slightly soluble in Chloroform, Hexane, and Methanol | [4] |

Chemical and Spectroscopic Properties

This compound exhibits chemical behavior typical of a tertiary amine. Its basicity and the reactivity of the lone pair of electrons on the nitrogen atom are key to its chemical applications.

| Property | Value | Source |

| pKa | 9.78 ± 0.28 (Predicted) | [4] |

| LogP | 1.3 - 6.91 (at 20°C, pH 7.1-8.8) | [4] |

| Surface Tension | 25.2 - 26.5 mN/m (at 1 g/L, 25 °C) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which is essential for its identification.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Spectra are available for analogous compounds like N,N-Dimethyloctadecylamine, showing characteristic peaks for the long alkyl chain and the N-methyl groups.[7] For N,N-dimethylhexadecylamine, the N-methyl protons appear around δ = 2.25 ppm, and the α-methylene protons (adjacent to the nitrogen) are observed at approximately δ = 2.20 ppm.[8]

-

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the carbons in the tetradecyl chain and the N-methyl groups.[9]

-

-

Infrared (IR) Spectroscopy: IR spectra are available and would show characteristic C-H stretching vibrations for the alkyl chain and C-N stretching bands.[1]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standard analytical chemistry methodologies.

Purity and Assay

The purity of this compound is typically determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][5]

-

Methodology: A calibrated GC system is used. A dilute solution of the sample in a suitable volatile solvent (e.g., hexane) is injected into the GC. The compound is separated from impurities based on its boiling point and interaction with the stationary phase of the column. The peak area of this compound relative to the total peak area of all components provides the purity percentage.

Density Measurement

-

Methodology: The density is measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C). The instrument is calibrated with deionized water. The density is calculated from the mass of the sample and the known volume of the pycnometer.

Thermal Analysis (Melting and Boiling Points)

-

Methodology:

-

Melting Point: Determined using Differential Scanning Calorimetry (DSC), which measures the heat flow difference between the sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the melting endotherm.

-

Boiling Point: Determined under reduced pressure (vacuum) due to the high boiling point at atmospheric pressure. A vacuum distillation apparatus is used, and the temperature and pressure are recorded when the liquid and vapor phases are in equilibrium.

-

Spectroscopic Analysis

-

Methodology:

-

NMR: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[9] ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

MS: For GC-MS, the compound is separated on a GC column and then introduced into the ion source of a mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum.[6]

-

Applications in Research and Drug Development

This compound serves as a versatile chemical intermediate and surfactant with several applications relevant to the pharmaceutical and biotechnology sectors.

-

Surfactant and Intermediate: It is a cationic surfactant and a key intermediate in the synthesis of other surfactants, such as gemini surfactants and amine oxides, which are used as corrosion inhibitors and detergents.[3][10]

-

Drug Delivery: As a cationic lipid, this compound can be used in the formulation of liposomes and nanoparticles.[10] These delivery systems can encapsulate therapeutic agents, enhancing their stability and facilitating their delivery to target cells. Its interaction with cell membranes is a key property for this application.[10]

-

Antimicrobial Properties: While DMTA itself has some antimicrobial activity, its derivative, this compound N-oxide (Myristamine oxide), is a known antimicrobial agent effective against bacteria like S. aureus and E. coli.[10][11][12] This makes it a compound of interest for developing new disinfectants or therapeutic agents.

-

Gene Delivery: Its ability to interact with negatively charged cell membranes and nucleic acids has led to investigations into its potential for gene delivery applications.[10]

-

Pharmaceutical Synthesis: Tertiary amines like DMTA can serve as intermediates or reagents in the synthesis of more complex active pharmaceutical ingredients (APIs).[13][]

References

- 1. This compound | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound technical, = 95 GC/NT 112-75-4 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound technical, = 95 GC/NT 112-75-4 [sigmaaldrich.com]

- 6. 1-Tetradecanamine, N,N-dimethyl- [webbook.nist.gov]

- 7. N,N-Dimethyloctadecylamine(124-28-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Buy this compound | 112-75-4 [smolecule.com]

- 11. Myristamine oxide - Wikipedia [en.wikipedia.org]

- 12. This compound N-oxide = 98.0 NT 3332-27-2 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

Solubility Profile of N,N-Dimethyltetradecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyltetradecylamine, a long-chain tertiary amine. Due to a lack of extensive published quantitative data, this document summarizes the available qualitative solubility information and provides a general experimental framework for its quantitative determination.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various solvent systems. For a long-chain aliphatic amine like this compound, its solubility is primarily governed by the interplay between its hydrophobic alkyl chain and its polar tertiary amine head group. The long tetradecyl chain (C14) imparts significant lipophilicity, suggesting a preference for nonpolar organic solvents. Conversely, the nitrogen atom's lone pair of electrons in the dimethylamino group can participate in hydrogen bonding with protic solvents, although this interaction is weaker than in primary or secondary amines.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound is scarce. However, based on available information and general chemical principles, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Likely Soluble | The long hydrophobic tetradecyl chain is expected to interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate | Likely Soluble | These solvents can solvate the polar amine head group to some extent without the steric hindrance associated with hydrogen bond donation. |

| Halogenated | Chloroform | Slightly Soluble[1] | Chloroform can act as a weak hydrogen bond donor, interacting with the amine nitrogen. |

| Alcohols | Methanol, Ethanol | Slightly Soluble[1] | The ability of alcohols to hydrogen bond is expected to be sterically hindered by the two methyl groups on the nitrogen. |

| Aqueous | Water | Negligible | The large, nonpolar alkyl chain dominates the molecule's character, leading to very poor solubility in water. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with a suitable detector).

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials containing a known volume of the selected solvent. The amount of amine added should be sufficient to ensure that a solid or liquid phase of the amine remains undissolved at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking samples at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow for the separation of the undissolved amine.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification: Accurately weigh the filtered saturated solution. Dilute the solution gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted solution using a validated analytical method (e.g., GC-NPD or GC-MS) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for solubility determination.

Conclusion

References

Spectroscopic data (NMR, IR, MS) of N,N-Dimethyltetradecylamine

An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethyltetradecylamine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a tertiary amine with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.21 | s | 6H | -N(CH₃)₂ |

| ~2.18 | t | 2H | -N-CH₂- |

| ~1.45 | m | 2H | -N-CH₂-CH₂- |

| ~1.25 | br s | 22H | -(CH₂)₁₁- |

| ~0.88 | t | 3H | -CH₃ |

Note: Data is predicted based on the spectrum of the homologous compound N,N-Dimethyloctadecylamine and typical chemical shift ranges for aliphatic amines.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~59.5 | -N-CH₂- |

| ~45.5 | -N(CH₃)₂ |

| ~32.0 | -(CH₂)₁₁-CH₂-CH₃ |

| ~29.7 - 29.4 | -(CH₂)ₙ- (bulk methylene chain) |

| ~27.5 | -N-CH₂-CH₂- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Note: Data is predicted based on typical chemical shift values for long-chain N,N-dialkylamines.[2][3]

Infrared (IR) Spectroscopy

Table 3: FTIR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2955-2850 | C-H stretch | Alkanes (CH₃, CH₂) |

| ~2820-2760 | C-H stretch | N-CH₃ |

| ~1470-1450 | C-H bend | Alkanes (CH₂) |

| ~1250–1020 | C-N stretch | Aliphatic Amine |

Note: As a tertiary amine, this compound does not exhibit N-H stretching or bending vibrations.[4][5][6]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 58 | Base Peak | [CH₂=N(CH₃)₂]⁺ (α-cleavage fragment) |

| 241 | Low | [M]⁺ (Molecular Ion) |

Note: The fragmentation of long-chain aliphatic amines is dominated by α-cleavage, leading to a characteristic base peak at m/z 58.[7][8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans are typically acquired with a relaxation delay of 1 second. For the ¹³C NMR spectrum, a proton-decoupled sequence is used, and several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio.

FTIR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is acquired using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane is injected into the GC.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. N,N-Dimethyloctadecylamine(124-28-7) 1H NMR spectrum [chemicalbook.com]

- 2. compoundchem.com [compoundchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. analyzetest.com [analyzetest.com]

- 5. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. tertiary amines by GC-MS - Chromatography Forum [chromforum.org]

- 8. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

Thermogravimetric Analysis of N,N-Dimethyltetradecylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermogravimetric analysis (TGA) of N,N-Dimethyltetradecylamine. Due to a lack of specific experimental TGA data for this compound in publicly available literature, this guide synthesizes information from analogous long-chain tertiary amines and general principles of thermal analysis to present a comprehensive profile. This document outlines the physicochemical properties of this compound, a standardized experimental protocol for its TGA, a plausible thermal decomposition pathway, and representative thermal stability data. The information herein is intended to serve as a valuable resource for scientists and professionals engaged in the research, development, and handling of this and similar long-chain aliphatic amines, enabling a proactive understanding of its thermal characteristics.

Introduction

This compound is a tertiary aliphatic amine with a long alkyl chain, finding applications in various industrial and research sectors, including as a surfactant, emulsifier, and intermediate in chemical synthesis. A thorough understanding of its thermal stability and decomposition behavior is crucial for ensuring safe handling, establishing appropriate storage conditions, and predicting its performance in thermally stressed applications. Thermogravimetric analysis (TGA) is a fundamental analytical technique for evaluating the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This guide details the application of TGA to characterize this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₆H₃₅N |

| Molecular Weight | 241.46 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 148 °C at 2 mmHg |

| Melting Point | -3 °C |

| Density | 0.795 g/mL at 20 °C |

Thermogravimetric Analysis: Experimental Protocol

The following is a detailed protocol for conducting a thermogravimetric analysis of this compound, based on established standards for organic liquids.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 600 °C is required. The instrument should have a programmable temperature controller and a system for delivering a controlled purge gas.

3.2. Sample Preparation

Ensure the this compound sample is homogeneous. No further preparation is typically necessary for a liquid sample.

3.3. TGA Parameters

| Parameter | Recommended Setting |

| Sample Size | 5 - 10 mg |

| Crucible | Alumina or platinum crucible |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600 °C |

| Purge Gas | High-purity nitrogen |

| Flow Rate | 20 - 50 mL/min |

3.4. Procedure

-

Tare the empty sample crucible.

-

Dispense 5-10 mg of this compound into the crucible.

-

Place the crucible onto the TGA balance.

-

Purge the furnace with nitrogen for at least 15 minutes to ensure an inert atmosphere.

-

Initiate the heating program from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss.

Expected Thermal Decomposition Profile

Table 3: Hypothetical Thermogravimetric Analysis Data for this compound

| Parameter | Projected Value |

| Onset of Decomposition (T_onset) | 200 - 250 °C |

| Peak Decomposition Temp (T_peak) | 250 - 300 °C |

| Mass Loss at 400 °C | > 95% |

| Residue at 600 °C | < 2% |

Note: The data in this table is hypothetical and should be confirmed by experimental analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of long-chain tertiary amines in an inert atmosphere is proposed to proceed primarily through a Hofmann elimination-type mechanism, although other radical pathways may also contribute. The major decomposition products are expected to be an alkene and a smaller amine. For this compound, the proposed primary decomposition pathway is the formation of 1-tetradecene and N,N-dimethylamine.

References

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of N,N-Dimethyltetradecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and related physicochemical properties of N,N-Dimethyltetradecylamine, also known as myristyldimethylamine. This information is crucial for its application in research and various stages of drug development, particularly in the formulation of drug delivery systems.

Core Physicochemical Properties

This compound is a tertiary amine surfactant with a C14 alkyl chain. Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic headgroup, allows it to self-assemble into micelles in aqueous solutions. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 0.1–1 mM (in aqueous solution at 25°C) | [1] |

| Molecular Formula | C₁₆H₃₅N | [2][3] |

| Molecular Weight | 241.46 g/mol | [2][3] |

| Density | 0.81–0.83 g/cm³ | [1] |

| Boiling Point | 297–300°C | [1] |

| pKa | ~9.8 | [1] |

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by various experimental methods that detect the changes in the physical properties of the surfactant solution as a function of its concentration. The point at which a sharp change in the measured property is observed corresponds to the CMC.

Surface Tensiometry

This is a widely used method for determining the CMC of surfactants.

Methodology:

-

Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

Below the CMC, the surface tension will decrease linearly with the log of the concentration.

-

Above the CMC, the surface of the solution becomes saturated with surfactant monomers, and the surface tension remains relatively constant as micelles form in the bulk solution.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Conductometry

This method is suitable for ionic or ionizable surfactants like this compound, which will be protonated in acidic to neutral aqueous solutions.

Methodology:

-

Prepare a range of concentrations of the surfactant in deionized water.

-

Measure the electrical conductivity of each solution using a conductivity meter.

-

Plot the conductivity versus the surfactant concentration.

-

The plot will typically show two linear regions with different slopes.

-

The break point in the plot, where the slope changes, indicates the formation of micelles and corresponds to the CMC. The change in slope is due to the different mobility of the micelles compared to the free surfactant monomers.

Role in Drug Delivery and Formulation

Tertiary amines like this compound and their derivatives are utilized in drug delivery systems, particularly in the formation of nanoparticles and other drug carriers. Their primary role is to act as surfactants or cationic lipids, which can help to:

-

Solubilize poorly water-soluble drugs: By encapsulating the drug within the hydrophobic core of the micelles, their apparent solubility in aqueous media is increased.

-

Form stable drug delivery systems: They can be used to formulate nanoparticles, nanoemulsions, and liposomes, which can protect the encapsulated drug from degradation and control its release.

-

Enhance drug absorption: The positive charge of the protonated amine can facilitate interaction with negatively charged biological membranes, potentially improving cellular uptake.

The following diagram illustrates a general workflow for the preparation of a nanoparticle-based drug delivery system using a surfactant.

Signaling Pathways and Mechanisms

While this compound itself is not known to directly participate in specific signaling pathways as a signaling molecule, its role as a formulation excipient can significantly influence the biological activity of the delivered drug. For instance, by enabling the delivery of a kinase inhibitor to cancer cells, it indirectly impacts the signaling pathway targeted by that inhibitor. The diagram below represents a simplified logical relationship in this context.

References

In-Depth Technical Guide: Safety and Handling of N,N-Dimethyltetradecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for N,N-Dimethyltetradecylamine (CAS No. 112-75-4). The information is compiled from various safety data sheets and regulatory assessments to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Properties

This compound, also known as Dimethyl Myristamine, is a tertiary aliphatic amine. It serves as an intermediate in the synthesis of surfactants and other chemical compounds. Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H35N |

| Molecular Weight | 241.46 g/mol |

| Appearance | Colorless to light yellow liquid with a fishy odor[1] |

| CAS Number | 112-75-4 |

| Density | 0.795 g/mL at 20 °C |

| Melting Point | -3 °C |

| Boiling Point | 148 °C at 2 mmHg |

| Flash Point | 131 °C - 151 °C (closed cup)[2][3] |

| Vapor Pressure | 0.02 - 9.4 Pa at 20-50 °C[2] |

| Water Solubility | Limited data available; tertiary amines with long alkyl chains generally have low water solubility. |

| Log Kow (Octanol-Water Partition Coefficient) | 6.9 (estimated)[1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and irritant nature, acute oral toxicity, and aquatic toxicity.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 1B/1C or 2 | H314: Causes severe skin burns and eye damage[1][4] or H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][4] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[1] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Note: The classification for skin corrosion/irritation can vary between suppliers, with some classifying it as causing severe burns (Category 1) and others as causing irritation (Category 2). Users should always refer to the specific SDS provided with their product.

Toxicological Information

The toxicological profile of this compound indicates moderate acute oral toxicity and the potential for severe skin and eye damage.

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | 624 - 2116 mg/kg bw | Category 4 (Harmful if swallowed) |

| Rat (female) | Oral | 1320 mg/kg | Category 4 (Harmful if swallowed) | |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw | Not Classified |

| Skin Corrosion/Irritation | Not specified | Dermal | Causes severe burns or irritation[1] | Category 1 or 2 |

| Serious Eye Damage | Not specified | Ocular | Causes serious eye damage[1] | Category 1 |

Experimental Protocols

While the full, detailed experimental reports for the toxicological endpoints listed above are not publicly available, the studies were conducted to meet regulatory requirements. Therefore, they would have followed internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD Guideline 401/420/423): These studies typically involve the administration of the substance to fasted animals (commonly rats) at various dose levels. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to cause mortality in 50% of the test animals, is then calculated. Observations include changes in body weight, clinical signs of toxicity (e.g., lethargy, diarrhea, ataxia), and gross necropsy findings.

-

Acute Dermal Toxicity (OECD Guideline 402): This test involves applying the substance to a shaved area of the skin of animals (e.g., rats or rabbits) for 24 hours. The animals are then observed for signs of toxicity and mortality over a 14-day period.

-

Dermal and Eye Irritation/Corrosion (OECD Guidelines 404 and 405): For these tests, the substance is applied to the skin or into the eye of an animal (typically a rabbit). The sites are then observed at specific intervals to evaluate the extent of irritation or corrosion, such as redness, swelling, and opacity.

Handling Precautions and Exposure Controls

Safe handling of this compound requires a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.

Caption: Hierarchy of controls for safe handling.

Engineering Controls

-

Work in a well-ventilated area.[5]

-

Use a chemical fume hood for procedures that may generate vapors or aerosols.[6]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Safety goggles with side-shields or a face shield. | NIOSH (US) or EN 166 (EU) |

| Hands | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Check manufacturer's breakthrough times. | EN 374 |

| Skin/Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron or suit may be necessary. | |

| Respiratory | Not typically required with adequate engineering controls. If ventilation is insufficient or in case of spills, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK). | NIOSH (US) or CEN (EU) |

Handling and Storage

-

Do not breathe vapor or mist.[6]

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and copper.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[8]

First Aid and Emergency Procedures

Immediate action is critical in case of accidental exposure.

Caption: First aid response to accidental exposure.

-

Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention, especially if burns or irritation develop.[4]

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4]

Fire and Spillage

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Spill Response: Evacuate personnel. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Prevent the spill from entering drains or waterways, as the material is very toxic to aquatic life.[5][9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste. Do not allow it to enter the environment.[5]

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the specific SDS provided by the manufacturer and follow all institutional safety protocols.

References

- 1. FARMIN DM2443 for tertiary amines industry | Kao Chemicals EU [kaochemicals-eu.com]

- 2. dimethyl myristamine, 112-75-4 [thegoodscentscompany.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. This compound | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. View Attachment [cir-reports.cir-safety.org]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Unveiling the Biological Activities of N,N-Dimethyltetradecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltetradecylamine, a tertiary amine, and its derivative, this compound N-oxide (DMTDAO), are amphiphilic molecules with significant surface-active properties. Beyond their industrial applications, these compounds exhibit notable biological activities, primarily as antimicrobial agents. This technical guide provides an in-depth analysis of the biological activities of this compound, with a focus on its antimicrobial efficacy and its potential interactions with cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and workflows to support further research and development.

Antimicrobial Activity

This compound and its N-oxide belong to the class of cationic surfactants, which are known to disrupt microbial cell membranes. The antimicrobial efficacy is influenced by the length of the alkyl chain, with the 14-carbon chain of this compound demonstrating significant activity against a range of microorganisms.

Mechanism of Action

The primary mechanism of antimicrobial action for this compound is the disruption of the cell membrane's integrity.[1] The positively charged head group of the molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This interaction leads to the disorganization of the lipid bilayer, increased membrane permeability, and subsequent leakage of intracellular components, ultimately resulting in cell death.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound N-oxide has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | MIC (μM) | Reference |

| Staphylococcus aureus | ATCC 25923 | ~100 | [2] |

| Escherichia coli | ATCC 25922 | ~200 | [2] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound N-oxide.

Cytotoxicity

While effective against microbes, the surfactant nature of this compound also results in cytotoxicity towards mammalian cells. A thorough evaluation of its cytotoxic profile is crucial for any potential therapeutic application.

Mechanism of Cytotoxicity

Similar to its antimicrobial action, the cytotoxicity of this compound against mammalian cells is primarily due to the disruption of the cell membrane. This can lead to cell lysis and the release of intracellular components, such as lactate dehydrogenase (LDH). Additionally, at sub-lytic concentrations, it may interfere with mitochondrial function, affecting cellular metabolism and viability.

Quantitative Cytotoxicity Data

Interaction with Signaling Pathways

Recent research has suggested that long-chain N,N-dimethylamines can influence cellular signaling pathways. A notable example is the effect of the related compound, N,N-dimethyl-hexadecylamine (DMHDA), on the cytokinin signaling pathway in the model plant Arabidopsis thaliana.[3] This suggests that this compound could potentially modulate similar pathways in various biological systems.

Putative Interaction with the Cytokinin Signaling Pathway

The cytokinin signaling pathway is a crucial regulator of plant growth and development. It involves a multi-step phosphorelay system. Based on studies of similar molecules, this compound could potentially interact with the cytokinin receptors (AHKs), thereby influencing downstream signaling events.

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethyltetradecylamine as a Cationic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltetradecylamine, also known as Dimethylmyristamine, is a tertiary amine that functions as a cationic surfactant at acidic pH. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic dimethylamino head group, allows it to interact with both lipophilic and hydrophilic environments. This property makes it a versatile excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems where it can act as a penetration enhancer. This document provides detailed application notes and protocols for the use of this compound in research and drug development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₅N | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| Appearance | Liquid | [1] |

| CAS Number | 112-75-4 | |

| LogP | 6.9 | [1] |

| Biodegradability | Readily biodegradable |

Applications in Drug Delivery

The primary application of this compound in drug delivery is as a chemical penetration enhancer for topical and transdermal formulations. Its mechanism of action is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to drug molecules.[2][3][4]

Mechanism of Action as a Penetration Enhancer

This compound, as a cationic surfactant, is thought to enhance skin penetration through one or more of the following mechanisms:

-

Disruption of Stratum Corneum Lipids: The long alkyl chain of the surfactant inserts into the lipid bilayers of the stratum corneum, disrupting their ordered packing and increasing their fluidity. This creates transient pores or channels through which drug molecules can more easily pass.[2][3][4]

-

Interaction with Intercellular Proteins: The cationic head group may interact with the negatively charged domains of keratin within the corneocytes, leading to a conformational change that increases the permeability of the tissue.[2]

-

Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound can improve the partitioning of a drug from the vehicle into the skin.[2]

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Protocols